molecular formula C7H6FNO2 B1295202 4-Fluoro-3-nitrotoluene CAS No. 446-11-7

4-Fluoro-3-nitrotoluene

Cat. No.: B1295202
CAS No.: 446-11-7
M. Wt: 155.13 g/mol
InChI Key: OORBDHOQLZRIQR-UHFFFAOYSA-N
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Description

4-Fluoro-3-nitrotoluene is a useful research compound. Its molecular formula is C7H6FNO2 and its molecular weight is 155.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93795. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Safety and Hazards

4-Fluoro-3-nitrotoluene is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation .

Future Directions

4-Fluoro-3-nitrotoluene is used as an intermediate for the synthesis of herbicides, fungicides, and insecticides . Its high solubility in organic solvents makes it an ideal intermediate for the production of agrochemicals .

Properties

IUPAC Name

1-fluoro-4-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORBDHOQLZRIQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196234
Record name 4-Fluoro-3-nitrotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446-11-7
Record name 4-Fluoro-3-nitrotoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 446-11-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93795
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Fluoro-3-nitrotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-3-nitrotoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What was the purpose of using 4-Fluoro-3-nitrotoluene in the study on acerogenin synthesis?

A1: In this study, this compound was not used as a building block in the synthesis of acerogenins. Instead, it served as a model electrophile in an experiment designed to investigate the cyclization mechanism of a key precursor molecule, 1-(4-fluoro-3-nitrophenyl)-7-(3-hydroxy-4-methoxyphenyl)heptan-3-one (18). [] The researchers aimed to determine if the cyclization of 18 to form the macrocycle proceeded through a pre-organized, intramolecular pathway or a less efficient intermolecular route.

Q2: What did the experiments with this compound reveal about the cyclization mechanism?

A2: When the cyclization of 18 was conducted in the presence of this compound, only the desired 15-membered macrocycle (19) was isolated. [] This outcome provided strong evidence that the cyclization favors an intramolecular pathway. The presence of an external electrophile, this compound, did not lead to its incorporation into the final product, suggesting that the pre-organized conformation of 18 strongly favors intramolecular reaction over competing intermolecular interactions.

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